![molecular formula C19H23N5O5 B461785 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 292168-54-8](/img/structure/B461785.png)

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde, or 4-DMTM, is an organic compound belonging to the class of triazinones. It is a colorless solid which is soluble in water and ethanol. 4-DMTM was first synthesized in the laboratory in the early 1990s and has since been studied for its potential applications in a variety of fields. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and antioxidant properties. Additionally, 4-DMTM has been studied for its effects on the immune system, its ability to inhibit certain enzymes, and its potential use in the treatment of cancer.

Aplicaciones Científicas De Investigación

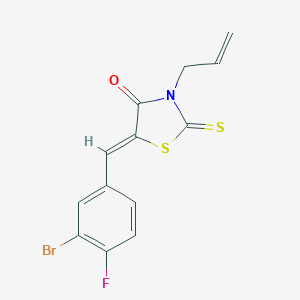

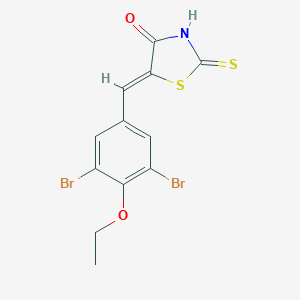

Synthesis and Antimicrobial Activities

- A study by Bektaş et al. (2007) focused on synthesizing various triazole derivatives, including Schiff base derivatives using 4-methoxybenzaldehyde and morpholine, demonstrating significant antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Microwave-Assisted Synthesis

- Research by Dahlous et al. (2018) involved the synthesis of s-triazines incorporating 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, using microwave irradiation for better yield and purity. This has potential applications in coordination and medicinal chemistry (Dahlous et al., 2018).

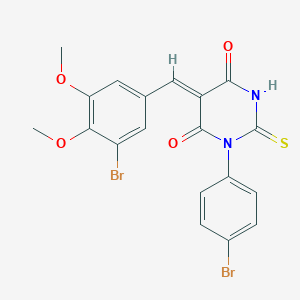

Crystal Structure Analysis

- Fridman et al. (2003) described the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, including morpholine derivatives, providing insights into their molecular conformations (Fridman et al., 2003).

Synthesis and Thermal Rearrangement

- Dovlatyan et al. (2010) studied the thermolysis of certain sym-triazines, including 4,6-disubstituted 3-(2-chloroethyl)-sym-triazin-2-ones, highlighting the chemical behavior under thermal conditions (Dovlatyan et al., 2010).

Synthesis of Sterically-Hindered Peptidomimetics

- Shieh et al. (2008) demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride is effective for synthesizing sterically-hindered peptidomimetics, showing advantages in controlling racemization and N-arylation (Shieh et al., 2008).

Propiedades

IUPAC Name |

4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5/c1-26-16-12-14(13-25)2-3-15(16)29-19-21-17(23-4-8-27-9-5-23)20-18(22-19)24-6-10-28-11-7-24/h2-3,12-13H,4-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZBSBJMWKSKPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B461702.png)

![1-(4-bromophenyl)-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B461704.png)

![(5E)-2-amino-5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461707.png)

![2-amino-5-(4-chlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461708.png)

![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B461711.png)

![2-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B461712.png)

![2-amino-5-[4-(benzyloxy)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461713.png)

![(5Z)-2-anilino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B461716.png)

![2-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B461717.png)

![(5Z)-2-amino-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461718.png)

![{4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B461722.png)